(S)-tert-Butyl 5-(((R)-1-(tert-Butoxy)-3-mercapto-1-oxopropan-2-yl)amino)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoate, with the CAS number 2112809-06-8, is a complex organic compound notable for its structural intricacies and potential biological applications. This compound features a tert-butyl group, which enhances its lipophilicity, and several functional groups that may contribute to its reactivity and biological interactions. The molecular weight of this compound is approximately 462.6 g/mol, although specific density data is not readily available .
These reactions underscore the compound's utility in synthetic organic chemistry and peptide synthesis.
The synthesis of (S)-tert-Butyl 5-(((R)-1-(tert-Butoxy)-3-mercapto-1-oxopropan-2-yl)amino)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoate typically involves several key steps:
These steps may require optimization for yield and purity, often employing techniques such as chromatography for purification.
(S)-tert-Butyl 5-(((R)-1-(tert-Butoxy)-3-mercapto-1-oxopropan-2-yl)amino)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoate has potential applications in:
Interaction studies involving (S)-tert-Butyl 5-(((R)-1-(tert-Butoxy)-3-mercapto-1-oxopropan-2-yl)amino)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoate would focus on its binding affinity with proteins or enzymes. Techniques such as surface plasmon resonance or isothermal titration calorimetry could be employed to elucidate these interactions, which are critical for understanding its biological activity and potential therapeutic effects.
Several compounds share structural similarities with (S)-tert-butyl 5-(((R)-1-(tert-butoxy)-3-mercapto-1-oxopropan-2-yl)amino)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoate. These include:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| (S)-3-(tert-butoxycarbonyl)amino]-4-(5,5-difluoro-piperidinyl)butanoic acid | 91163543 | Contains fluorinated piperidine; potential for enhanced bioactivity. |
| 2-(tert-butoxycarbonyl)amino]-4-methylthiazole | 13420348 | Incorporates thiazole ring; relevant in antimicrobial studies. |
| (S)-tert-butyl 2-amino-[4-(methylthio)]butanoate | Not available | Features a methylthio group; could exhibit different biological properties. |
The uniqueness of (S)-tert-butyl 5... lies in its specific combination of functional groups that may influence its reactivity and biological interactions differently compared to these compounds. Its complex structure allows for diverse applications in synthetic chemistry and potential therapeutic uses.
The synthesis of this compound relies on the strategic use of tert-butoxycarbonyl (Boc) and tert-butyl groups to protect reactive amines and carboxylic acids during stepwise assembly. The Boc group, introduced via di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine (TEA) and tetrahydrofuran (THF), shields primary and secondary amines through nucleophilic acyl substitution. Tert-butyl esters, on the other hand, are typically installed using tert-butyl alcohol under acidic conditions.
A critical challenge lies in the selective deprotection of these groups without cross-reactivity. Trifluoroacetic acid (TFA) in dichloromethane (DCM) efficiently removes Boc groups by protonating the protected amine, leading to carbamic acid decarboxylation. However, TFA also risks cleaving tert-butyl esters under prolonged exposure. To address this, zinc bromide (ZnBr₂) in DCM emerges as a mild alternative for selectively deprotecting tert-butyl esters while preserving Boc-protected amines. For instance, ZnBr₂ cleaves tert-butyl benzoate to benzoic acid within 24 hours at ambient temperature without affecting adjacent Boc groups. This selectivity is pivotal when the target molecule contains both Boc-protected amines and tert-butyl esters.
Table 1: Comparison of Deprotection Reagents for Boc and tert-Butyl Groups
| Reagent | Target Group | Conditions | Selectivity |
|---|---|---|---|
| TFA/DCM | Boc | 1–4 hours, 25°C | May cleave tert-butyl esters |
| ZnBr₂/DCM | tert-Butyl | 24 hours, 25°C | Preserves Boc groups |
| HCl/dioxane | Boc | 2 hours, 0°C | Limited tert-butyl ester stability |
The stepwise assembly of the compound thus involves:
This sequence ensures minimal interference between protection and deprotection steps, leveraging the orthogonal stability of Boc and tert-butyl groups under tailored conditions.